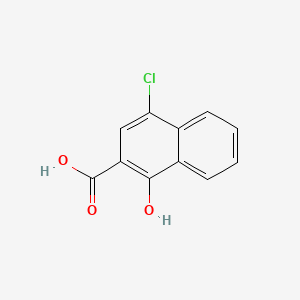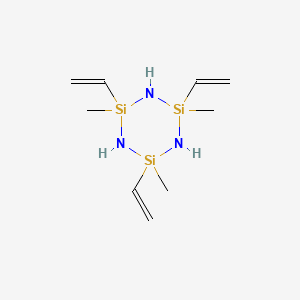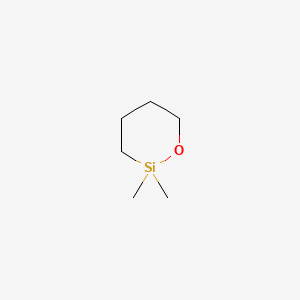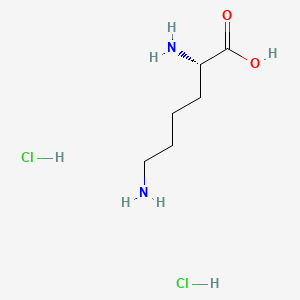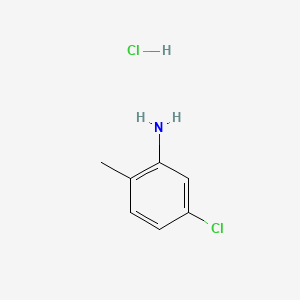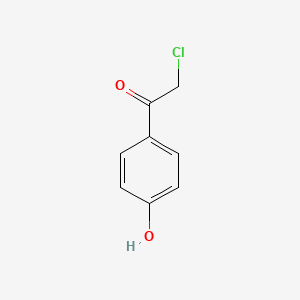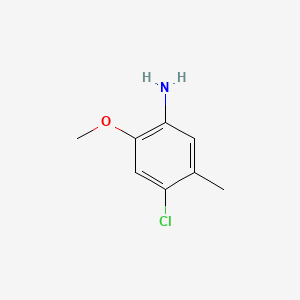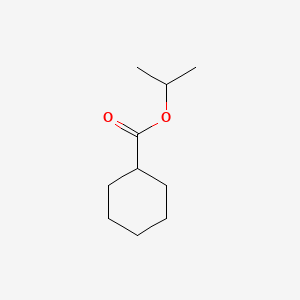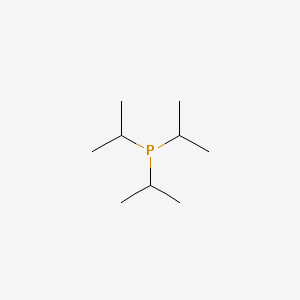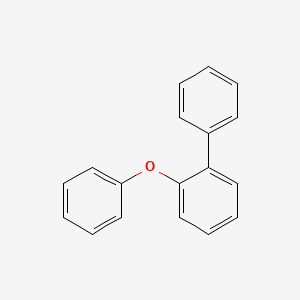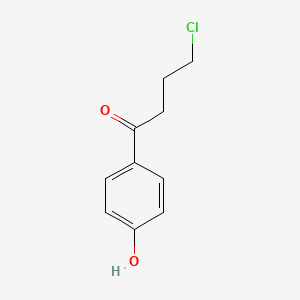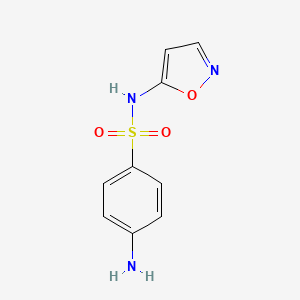
10,12-Docosadiynedioic acid
Vue d'ensemble
Description
10,12-Docosadiynedioic acid (DDA) is a unique fatty acid that has attracted the attention of researchers due to its potential therapeutic applications. It is a long-chain polyunsaturated fatty acid (LCPUFA) that contains two triple bonds in its carbon chain. DDA is found in various natural sources, including fish oil, marine invertebrates, and some plant species.
Applications De Recherche Scientifique
Synthesis of Dimesogenic Liquid Crystals
10,12-Docosadiynedioic acid: is utilized in the synthesis of dimesogenic liquid crystals , which are compounds that exhibit two separate mesophases due to their molecular structure . These liquid crystals have both cholesterol and azobenzene groups , which are introduced through esterification. The resulting materials have potential applications in advanced display technologies and optical devices due to their unique light-responsive properties.
Formation of Supramolecular Nanofibers
This compound plays a crucial role in the formation of supramolecular nanofibers . When combined with arginine, it forms a hydrogel that exhibits fibrous structures. These nanofibers have potential applications in biomedical engineering, such as tissue scaffolding and drug delivery systems, due to their biocompatibility and structural properties.
Hydrogelation and Polymerization
10,12-Docosadiynedioic acid: can gelate water when used as a salt with arginine, leading to the formation of a hydrogel . Upon UV irradiation, the hydrogel undergoes polymerization, transforming into diacetylene oligomers. This process is significant for creating materials that can change properties in response to external stimuli, useful in sensors and smart materials.
Light-Sensitive Applications
Due to its light-sensitive nature, 10,12-Docosadiynedioic acid is suitable for applications that require materials to respond to light exposure . This includes the development of photoresists for lithography processes in semiconductor manufacturing, where precise patterns are needed on a substrate.
Polymerizable Diacid
As a polymerizable diacid, 10,12-Docosadiynedioic acid is a precursor for various polymeric materials . It can be used to create polymers with specific mechanical and thermal properties for industrial applications, such as coatings, adhesives, and composite materials.
Research on Self-Assembly and Molecular Arrangement
The compound is also of interest in research focused on self-assembly and molecular arrangement . Understanding how molecules like 10,12-Docosadiynedioic acid assemble into ordered structures can lead to the development of new materials with controlled morphologies for nanotechnology applications.
Chirality Maintenance in Polymerized Structures
After the removal of arginine from the polymerized hydrogel, 10,12-Docosadiynedioic acid maintains chirality in the resulting diacetylene oligomers . This property is crucial for applications in chiral separation processes, pharmaceuticals, and asymmetric synthesis, where the chirality of molecules can determine the efficacy of a drug.
Insolubility in Water
The insolubility of 10,12-Docosadiynedioic acid in water makes it an interesting candidate for applications that require water-resistant materials . This includes the development of hydrophobic coatings and barriers that protect sensitive equipment or structures from moisture.
Propriétés
IUPAC Name |
docosa-10,12-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAGNLOPZWTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337704 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Docosadiynedioic acid | |
CAS RN |
28393-02-4 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 10,12-Docosadiynedioic acid?
A: While the provided research articles don't explicitly state the molecular formula and weight of 10,12-Docosadiynedioic acid, they describe its use as a building block for synthesizing di-mesogenic liquid crystals. These crystals are formed by esterifying 10,12-Docosadiynedioic acid with cholesterol and 4-alkyl-4′-hydroxyazobenzene (or 4-hydroxyazobenzene) [, ]. This suggests the presence of two carboxylic acid groups in its structure, capable of forming ester bonds. Unfortunately, the articles lack detailed spectroscopic data for this compound.
Q2: How does the alkyl chain length on the azobenzene unit of these di-mesogenic compounds affect their liquid crystal properties?
A: Research indicates that the presence and length of the alkyl chain on the azobenzene unit significantly influence the mesophase behavior [, ]. Compounds lacking an alkyl chain on the azobenzene unit exhibit both cholesteric and smectic phases. In contrast, those with an alkyl chain ranging from butyl to hexadecyl only display a smectic phase [, ]. This suggests that the alkyl chain length plays a crucial role in dictating the self-assembly and resulting mesophase structures formed by these compounds.
Q3: Can the cholesteric properties of these di-mesogenic compounds be controlled by external stimuli?
A: Yes, the cholesteric properties of these compounds can be controlled photochemically. When exposed to UV light (366 nm), the azobenzene unit within the di-mesogenic compound undergoes isomerization from the trans to the cis form [, ]. This isomerization induces a shift in the cholesteric reflection band towards shorter wavelengths, effectively changing the perceived color of the material [, ]. This photo-responsive behavior has potential applications in rewritable color display technologies.
Q4: What is the significance of incorporating these di-mesogenic compounds into a host cholesteric liquid crystal?
A: Incorporating small amounts (2-10 wt%) of these di-mesogenic compounds into a host cholesteric liquid crystal, like a dicholesteryl ester, imparts photo-responsiveness to the resulting mixture []. This means that the mixture's cholesteric properties, like its helical pitch and reflected color, become sensitive to UV light exposure. Furthermore, the mixture can be rapidly cooled from its liquid crystalline state to a glassy state while retaining the photo-induced changes in cholesteric properties []. This stability in the glassy state makes these mixtures particularly attractive for applications like full-color rewritable recording materials.
Q5: Are there any historical milestones or cross-disciplinary applications related to 10,12-Docosadiynedioic acid or its derivatives?
A: While the provided research focuses on the use of 10,12-Docosadiynedioic acid derivatives in liquid crystal applications, a separate study investigated the metabolic breakdown of diynes, including 10,12-Docosadiynedioic acid, in rats []. This highlights the compound's relevance in understanding biological processes and potential applications beyond material science. The diverse applications of 10,12-Docosadiynedioic acid and its derivatives emphasize the importance of cross-disciplinary research and collaboration in advancing our understanding and utilization of such compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



